molecular formula C12H18O2Si B14180972 {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-49-3

{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane

Cat. No.: B14180972
CAS No.: 921610-49-3
M. Wt: 222.35 g/mol
InChI Key: NHFAAZRYIUMRCE-UHFFFAOYSA-N
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Description

{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a methoxyphenyl group attached to an ethenyl group, which is further connected to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is utilized in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

    Polymer Chemistry: The compound is used in the modification of polymers to enhance their properties.

Mechanism of Action

The mechanism of action of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The ethenyl group can participate in addition reactions, while the trimethylsilyl group can be cleaved under specific conditions to form reactive intermediates. These intermediates can then interact with molecular targets, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenylethynyl)silane
  • Trimethyl(phenyl)ethenylsilane
  • Trimethyl(4-methoxyphenyl)silane

Uniqueness

{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of both a methoxyphenyl group and a trimethylsilyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .

Properties

CAS No.

921610-49-3

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C12H18O2Si/c1-13-12-7-5-11(6-8-12)9-10-14-15(2,3)4/h5-10H,1-4H3

InChI Key

NHFAAZRYIUMRCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CO[Si](C)(C)C

Origin of Product

United States

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